Ethyl 2-methyl-3-nitroacrylate
CAS No.:
Cat. No.: VC20137413
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO4 |
|---|---|
| Molecular Weight | 159.14 g/mol |
| IUPAC Name | ethyl 2-methyl-3-nitroprop-2-enoate |
| Standard InChI | InChI=1S/C6H9NO4/c1-3-11-6(8)5(2)4-7(9)10/h4H,3H2,1-2H3 |
| Standard InChI Key | VWNOIOYJZLAKBX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=C[N+](=O)[O-])C |
Introduction
Structural and Physicochemical Properties
Ethyl 2-methyl-3-nitroacrylate belongs to the nitroacrylate family, a class of compounds distinguished by their electrophilic double bonds. The compound’s structure (Fig. 1) includes:
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Ethyl ester group: Enhances solubility in organic solvents and modulates electronic effects.
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Methyl substituent: Introduces steric hindrance at the α-position, influencing regioselectivity in reactions.
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Nitro group: A strong electron-withdrawing group that activates the β-carbon for nucleophilic attack.
Molecular Data
The following table summarizes key molecular properties derived from experimental and computational studies:
| Property | Value |
|---|---|
| IUPAC Name | ethyl (E)-2-methyl-3-nitroprop-2-enoate |
| Molecular Formula | C₆H₉NO₄ |
| Molecular Weight | 159.14 g/mol |
| Canonical SMILES | CCOC(=O)C(=CN+[O-])C |
| InChI Key | VWNOIOYJZLAKBX-UHFFFAOYSA-N |
The conjugated system between the carbonyl and nitro groups results in a planar geometry, as confirmed by X-ray crystallography of analogous nitroacrylates . This conjugation lowers the LUMO energy, making the β-carbon highly electrophilic.
Synthetic Methodologies
Laboratory-Scale Synthesis
While detailed protocols for Ethyl 2-methyl-3-nitroacrylate are scarce in published literature, its synthesis likely follows established routes for nitroacrylates:
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Nitration of Ethyl 2-Methylacrylate: Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.
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Elimination Reactions: Dehydrohalogenation of precursors like methyl 2-iodo-3-nitropropionate using bases such as triethylamine .
Key challenges include controlling regioselectivity and avoiding polymerization of the acrylate moiety. Purification typically involves column chromatography or recrystallization from ether/petroleum ether mixtures.
Industrial Production
Industrial synthesis prioritizes efficiency and scalability:
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Continuous Flow Reactors: Enable precise temperature control and reduce reaction times.
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Catalytic Systems: Heterogeneous catalysts (e.g., silica-supported acids) improve yields by minimizing side reactions.
Reactivity and Applications in Organic Synthesis
Nucleophilic Additions
The electron-deficient double bond facilitates Michael additions with nucleophiles such as amines, thiols, and enolates. For example:
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Amine Addition: Reaction with benzylamine yields β-amino acrylate derivatives, precursors to heterocycles like pyrroles .
Cycloadditions
As a dienophile in Diels-Alder reactions, Ethyl 2-methyl-3-nitroacrylate forms six-membered cycloadducts with dienes. The methyl group’s steric bulk directs endo selectivity, as observed in reactions with cyclopentadiene .
Reduction and Functionalization
The nitro group can be reduced to an amine using hydrogen gas (H₂) over palladium catalysts, producing Ethyl 2-methyl-3-aminoacrylate. This intermediate is valuable for synthesizing β-lactams and other nitrogen-containing pharmacophores.
Comparative Analysis with Analogous Nitroacrylates
Ethyl 3-Nitroacrylate vs. Ethyl 2-Methyl-3-Nitroacrylate
| Parameter | Ethyl 3-Nitroacrylate | Ethyl 2-Methyl-3-Nitroacrylate |
|---|---|---|
| Reactivity | Higher electrophilicity | Reduced reactivity due to steric effects |
| Diels-Alder Selectivity | Exo preference | Endo preference |
| Thermal Stability | Prone to polymerization | Enhanced stability |
The methyl substituent in Ethyl 2-methyl-3-nitroacrylate slows reaction kinetics but improves regiochemical outcomes in multi-step syntheses .
Emerging Applications and Research Directions
Pharmaceutical Intermediates
Recent studies highlight its utility in constructing kinase inhibitors and antiviral agents. For instance, nitro-to-amine reduction generates scaffolds for HIV protease inhibitors.
Materials Science
Polymerization of Ethyl 2-methyl-3-nitroacrylate yields polyacrylates with high glass transition temperatures (Tg > 120°C), suitable for heat-resistant coatings .
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